molecular formula C4H14Cl2N2O2 B12506718 O,O'-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride

O,O'-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride

Cat. No.: B12506718
M. Wt: 193.07 g/mol
InChI Key: JDOFVBAYFXFULW-UHFFFAOYSA-N
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Description

O,O'-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride (CAS 60302-18-3) is a high-purity biochemical reagent with a specified purity of 98% . This bifunctional hydroxylamine derivative is characterized by a butane-1,4-diyl spacer linking two O-substituted hydroxylamine groups, presenting as the dihydrochloride salt to enhance stability and solubility for research applications. While specific mechanistic studies on this exact compound are limited, its molecular structure suggests significant potential as a versatile bis-nucleophile or building block in organic synthesis and medicinal chemistry. Researchers may employ it for the construction of complex heterocyclic systems, leveraging its dual reactive sites for cyclization or polymerization reactions. Similar hydroxylamine derivatives are recognized for their role in heterocycle formation, such as in the synthesis of pyrimidine-N-oxides, indicating this compound's potential value in developing novel nitrogen-oxygen containing structures . It is an essential tool for exploring new synthetic pathways and for the preparation of sophisticated molecular architectures in a laboratory setting. This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a drug, and must not be utilized for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C4H14Cl2N2O2

Molecular Weight

193.07 g/mol

IUPAC Name

O-(4-aminooxybutyl)hydroxylamine;dihydrochloride

InChI

InChI=1S/C4H12N2O2.2ClH/c5-7-3-1-2-4-8-6;;/h1-6H2;2*1H

InChI Key

JDOFVBAYFXFULW-UHFFFAOYSA-N

Canonical SMILES

C(CCON)CON.Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Formation of 1,4-Dibromobutane :

    • 1,4-Dibromobutane is synthesized via ring-opening of tetrahydrofuran (THF) using hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) as catalysts. The reaction proceeds under reflux for 4–5 hours, yielding 1,4-dibromobutane in 77–85% yield.
    • Alternative routes include the reaction of 1,4-butanediol with sodium bromide and sulfuric acid, though this method requires careful temperature control to avoid side reactions.
  • Alkylation of Hydroxylamine :

    • Hydroxylamine hydrochloride reacts with 1,4-dibromobutane in a polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures (60–80°C). Potassium tert-butoxide (t-BuOK) is often used as a base to deprotonate hydroxylamine, enhancing its nucleophilicity.
    • The reaction forms the O,O'-(butane-1,4-diyl)bis(hydroxylamine) backbone, which is subsequently treated with hydrochloric acid to yield the dihydrochloride salt.

Key Data :

Parameter Value Source
Yield 55–85%
Reaction Time 12–24 hours
Solvent DMSO, Methanol
Temperature 60–80°C

Nucleophilic Substitution Using Preformed Hydroxylamine Salts

A modified approach involves preforming hydroxylamine salts to improve reactivity. This method minimizes side reactions such as over-alkylation.

Procedure

  • Step 1 : Hydroxylamine hydrochloride is treated with sodium hydroxide (NaOH) to generate free hydroxylamine in situ.
  • Step 2 : The free hydroxylamine reacts with 1,4-dibromobutane in a mixture of water and ethanol at 25–40°C.
  • Step 3 : The product is precipitated by adding concentrated hydrochloric acid and purified via recrystallization from ethanol.

Advantages :

  • Higher selectivity due to controlled pH conditions.
  • Reduced formation of byproducts like N-alkylated amines.

Limitations :

  • Requires strict exclusion of moisture to prevent hydrolysis of 1,4-dibromobutane.

Optimized Industrial-Scale Synthesis

A patent-pending method (CN103395756A) describes an industrial-scale synthesis using diacetylmonoxime and hydrochloric acid:

  • Reaction Setup :

    • Diacetylmonoxime is dissolved in concentrated HCl (37%) and heated to 70°C.
    • 1,4-Dibromobutane is added dropwise over 2 hours.
  • Workup :

    • The mixture is cooled to 5°C, and activated carbon is added for decolorization.
    • The product is crystallized by adding ethanol, yielding 90% pure this compound.

Key Parameters :

Parameter Value
Scale Up to 10 kg per batch
Purity ≥98% (HPLC)
Cost Efficiency 30% reduction vs. lab methods

Analytical Characterization

Post-synthesis analysis ensures product integrity:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (D₂O) : δ 3.45 (t, 4H, -CH₂-), δ 2.75 (s, 4H, -NH₂), δ 1.65 (m, 4H, -CH₂-CH₂-).
    • ¹³C NMR : δ 45.2 (CH₂-N), δ 28.1 (CH₂-CH₂), δ 22.3 (NH₂).
  • Mass Spectrometry :

    • ESI-MS : m/z 193.07 [M+H]⁺, consistent with the molecular formula C₄H₁₄Cl₂N₂O₂.
  • Purity Assessment :

    • HPLC with UV detection (λ = 210 nm) confirms ≥98% purity.

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing N-alkylation can occur if reaction pH exceeds 7.0. Mitigated by maintaining acidic conditions (pH 3–5).
  • Solvent Selection : DMSO enhances reaction rates but complicates purification. Ethanol/water mixtures offer a balance between solubility and ease of isolation.

Emerging Methods

Recent studies explore catalytic approaches:

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates alkylation in biphasic systems, reducing reaction time to 6 hours.
  • Microwave-Assisted Synthesis : Yields of 88% reported at 100°C with 30-minute irradiation.

Chemical Reactions Analysis

Types of Reactions

O,O’-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution Reagents: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Produces nitroso derivatives.

    Reduction: Yields primary amines.

    Substitution: Forms various substituted hydroxylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Inhibition of Enzymes
Recent studies have highlighted the role of hydroxylamines, including O,O'-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride, as potent inhibitors of specific enzymes. For instance, hydroxylamines have been investigated for their ability to inhibit indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune suppression and cancer progression. Structural modifications of hydroxylamines have shown promising results in enhancing their inhibitory potency against IDO1, making them candidates for cancer therapies .

Anticancer Activity
Hydroxylamine derivatives have demonstrated significant anticancer activity in various cell lines. For example, compounds structurally related to this compound have been tested against non-small cell lung cancer (NSCLC) models and shown to exhibit low nanomolar IC50 values, indicating their potential as therapeutic agents .

Biochemical Assays

Cell-Based Assays
The compound can be utilized in cell-based assays to evaluate its effects on cellular processes. For instance, studies have demonstrated that certain hydroxylamine derivatives exhibit high cellular activity with minimal toxicity, making them suitable for further exploration in biological systems . These assays are crucial for assessing the therapeutic potential of new compounds before clinical trials.

Mechanism Studies
this compound can serve as a tool for studying enzymatic mechanisms due to its structural similarity to transition state analogs. This property allows researchers to investigate the catalytic mechanisms of enzymes and their inhibition pathways .

Organic Synthesis

Reagent in Organic Reactions
As a hydroxylamine derivative, this compound can be employed as a reagent in organic synthesis. Hydroxylamines are commonly used for the synthesis of oximes from carbonyl compounds, which are valuable intermediates in organic chemistry. The ability to form stable oxime derivatives makes this compound useful in various synthetic pathways .

Summary Table of Applications

Application Area Details
Medicinal ChemistryInhibition of IDO1; potential anticancer activity against NSCLC
Biochemical AssaysCell-based assays demonstrating low toxicity and high potency
Mechanism StudiesInvestigation of enzymatic mechanisms and inhibition pathways
Organic SynthesisReagent for synthesizing oximes from carbonyl compounds

Mechanism of Action

The mechanism by which O,O’-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride exerts its effects involves its ability to donate electrons and participate in redox reactions. It targets molecular pathways involving reactive oxygen species and can modulate oxidative stress by acting as an antioxidant. This compound interacts with various enzymes and proteins, influencing their activity and stability.

Comparison with Similar Compounds

Butane-1,4-diyl bis(chloroacetate)

  • Molecular Formula : C8H12Cl2O4
  • Functional Groups : Chloroacetate esters (-O-CO-CH2Cl).
  • Conformation : The butanedioxy moiety adopts a tgt-gt conformation , while the ClCH2-C(=O)O bond exhibits a trans conformation .
  • Intermolecular Interactions : Stabilized by weak CH2···O=C hydrogen bonds , forming a network with four neighboring molecules .

N,N'-Butane-1,4-diylbis(bromoacetamide)

  • Molecular Formula : C8H12Br2N2O2
  • Functional Groups : Bromoacetamide (-NH-CO-CH2Br).
  • Conformation: Not explicitly detailed in the evidence, but amide groups typically favor planar arrangements due to resonance.
  • Intermolecular Interactions : Likely involves stronger N-H···O hydrogen bonds from amide groups, contrasting with the weaker CH2···O interactions in chloroacetate derivatives .
  • Applications : Explored in crystallography and as intermediates in organic synthesis.

[CdBr2(C16H16N2O4)]·H2O (Cadmium Coordination Polymer)

  • Molecular Formula : C16H18Br2CdN2O5
  • Functional Groups : Pyridinium-4-carboxylate ligands bridged via butane-1,4-diyl.
  • Conformation : The butane-1,4-diyl group facilitates a zigzag chain structure along the [011] crystallographic direction, with Cd(II) ions in six-coordinate geometry .
  • Intermolecular Interactions : Stabilized by O-H···O and O-H···Br hydrogen bonds involving uncoordinated water molecules .
  • Applications : Demonstrates the utility of butane-1,4-diyl linkers in metal-organic frameworks (MOFs) for catalysis or material science.

Comparative Data Table

Compound Name Molecular Formula Functional Groups Conformation Key Interactions References
This compound C4H12N2O2·2HCl Hydroxylamine, Dihydrochloride Likely extended or gauche N-H···Cl, O-H···Cl (inferred)
Butane-1,4-diyl bis(chloroacetate) C8H12Cl2O4 Chloroacetate esters tgt-gt (butanedioxy), trans (ClCH2-C=O) CH2···O=C
N,N'-Butane-1,4-diylbis(bromoacetamide) C8H12Br2N2O2 Bromoacetamide Planar (amide resonance) N-H···O
[CdBr2(C16H16N2O4)]·H2O C16H18Br2CdN2O5 Pyridinium carboxylate Zigzag chain O-H···O, O-H···Br

Key Research Findings and Implications

Functional Group Impact :

  • Hydroxylamine derivatives (target compound) exhibit polar and ionic character due to protonated -NH3O+ and Cl- counterions, enhancing solubility in polar solvents compared to neutral esters or amides.
  • Chloroacetate and bromoacetamide derivatives prioritize weak CH2···O or strong N-H···O interactions , respectively, influencing crystal packing and stability .

Conformational Flexibility :

  • The butane-1,4-diyl linker adopts variable conformations (e.g., tgt-gt in esters, zigzag in MOFs), suggesting adaptability to functional group steric and electronic demands .

Applications: Pharmaceutical Potential: The dihydrochloride form of the target compound may serve as a precursor in drug synthesis, leveraging its ionic solubility. Material Science: Butane-1,4-diyl linkers in MOFs highlight their role in designing functional materials with tunable porosity .

Biological Activity

O,O'-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a bis-hydroxylamine derivative with the following structure:

  • Molecular Formula : C₈H₁₈Cl₂N₂O₂
  • Molecular Weight : 227.15 g/mol

This compound features two hydroxylamine functional groups linked by a butane-1,4-diyl chain, which may influence its biological activity through various mechanisms.

Antioxidant Properties

Hydroxylamines are known for their antioxidant properties. Studies indicate that compounds with hydroxylamine moieties can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Recent research has highlighted the potential of hydroxylamine derivatives in cancer therapy. For instance, compounds similar to O,O'-(Butane-1,4-diyl)bis(hydroxylamine) have shown the ability to inhibit cancer cell proliferation through:

  • Induction of Apoptosis : Hydroxylamines can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Kinases : Some studies suggest that hydroxylamines may inhibit specific kinases involved in cancer cell signaling pathways, such as CDK2 and GSK-3β, which are critical for cell cycle regulation and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Reactions : Hydroxylamines can participate in redox reactions, converting reactive oxygen species (ROS) into less harmful molecules.
  • Metal Chelation : The ability to chelate metal ions may prevent metal-catalyzed oxidative damage.
  • Interaction with Biological Targets : Hydroxylamines can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function.

In Vitro Studies

A study examining various hydroxylamine derivatives indicated that those with a similar structure to O,O'-(Butane-1,4-diyl)bis(hydroxylamine) exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

In Vivo Studies

Research involving animal models has shown that hydroxylamine derivatives can reduce tumor growth in xenograft models. These studies often report enhanced survival rates and reduced metastasis when treated with compounds similar to O,O'-(Butane-1,4-diyl)bis(hydroxylamine) .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
This compoundStructureAntioxidant, anticancer
Bis(2-hydroxy-benzaldehyde oxime)StructureAnticancer activity via apoptosis
N,N'-(Butane-1,4-diyl)bis(2-hydroxypropanamide)StructureModerate antibacterial activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing O,O'-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride, and how can reaction intermediates be characterized?

  • Methodological Answer : Synthesis typically involves coupling hydroxylamine derivatives with a butane-1,4-diyl backbone under controlled acidic conditions. Intermediates can be tracked using thin-layer chromatography (TLC) and ¹H/¹³C NMR to confirm structural integrity. For example, monitoring the disappearance of starting materials (e.g., hydroxylamine derivatives) and the appearance of the bis-linked product is critical. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the dihydrochloride salt. Structural validation should include elemental analysis and mass spectrometry (MS) .

Q. How can researchers determine the purity and physicochemical properties of this compound?

  • Methodological Answer :

  • Purity : Use high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210–260 nm. Compare retention times against known standards.
  • Solubility : Conduct systematic solubility tests in water, DMSO, and ethanol at 25°C using gravimetric analysis. Refer to solubility prediction models like the Joback method for preliminary estimates .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions.

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Handling : Use fume hoods , nitrile gloves , and lab coats to avoid inhalation or skin contact. No specific GHS hazard classification is reported, but assume acute toxicity based on structural analogs .
  • Waste Disposal : Neutralize with a mild base (e.g., sodium bicarbonate) before disposal as hazardous chemical waste.

Advanced Research Questions

Q. How can impurity profiling be conducted for this compound, and what analytical techniques are most effective?

  • Methodological Answer : Impurities may arise from incomplete coupling or side reactions (e.g., oxidation of hydroxylamine groups). Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode to detect trace impurities. Compare fragmentation patterns against databases or synthetic standards (e.g., EP impurity standards for structurally related compounds) . Quantify impurities via HPLC-UV with a calibration curve, ensuring resolution ≥1.5 between peaks.

Q. What strategies are recommended for resolving contradictions in crystallographic data for this compound?

  • Methodological Answer : If X-ray diffraction (XRD) data shows ambiguity (e.g., disordered atoms or twinning), employ the SHELX suite (SHELXL for refinement, SHELXD for phase solution) to optimize structural models. Use TWINLAW to identify twin laws and HKLF5 format for data integration. Validate hydrogen bonding networks using PLATON or Mercury software .

Q. How can researchers design stability studies to evaluate degradation under stress conditions?

  • Methodological Answer : Subject the compound to accelerated degradation conditions :

  • Thermal Stress : Incubate at 40–60°C for 14 days.
  • Hydrolytic Stress : Expose to 0.1 M HCl/NaOH at 25°C for 24 hours.
  • Oxidative Stress : Treat with 3% H₂O₂ for 6 hours.
    Analyze degradation products using UHPLC-QTOF-MS to identify major pathways (e.g., hydrolysis of hydroxylamine or cleavage of the butane linker). Quantify stability via kinetic modeling (Arrhenius equation for thermal degradation) .

Q. What mechanistic insights can NMR provide during the synthesis of this compound?

  • Methodological Answer : Use in-situ NMR to monitor reaction kinetics and intermediate formation. For example, ¹H NMR can track the disappearance of -NH-OH protons (δ 4.5–5.5 ppm) and the emergence of coupled -NH-O- signals (δ 3.0–4.0 ppm). DOSY NMR helps confirm molecular weight and aggregation states in solution. For diastereomeric byproducts, NOESY can resolve spatial proximities .

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